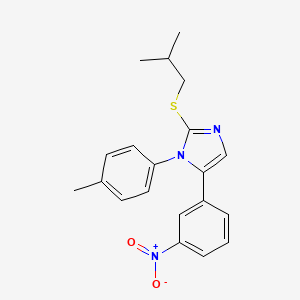

![molecular formula C13H13N5O3S B2922667 Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate CAS No. 339097-05-1](/img/structure/B2922667.png)

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . It has been used in the development of antiviral agents . The compound is synthesized through a Biginelli-like multicomponent reaction (MCR), and it can exist in both dihydro and oxidized forms .

Synthesis Analysis

The synthesis of this compound involves a regioselective one-pot procedure . The use of mild acidic conditions leads to the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives . The synthesized scaffolds are then functionalized at the C-2 position .Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is substituted at the 1-position with an ethoxy group, which is further substituted with a 2-amino group. The 3-position of the core is substituted with a methyl 2-thiophenecarboxylate group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multicomponent reactions, specifically a Biginelli-like reaction . This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, highlighting the compound's role in advancing chemical synthesis techniques. This process involved a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, demonstrating the compound's utility in creating structurally complex molecules. The structure was characterized by X-ray diffraction and various spectroscopic techniques, proving its potential in the development of new materials and chemicals with specific properties (Lahmidi et al., 2019).

Antimicrobial Activity

The antimicrobial activity of derivatives of this compound was evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This research suggests its potential application in developing new antibacterial agents, given its efficacy in inhibiting bacterial growth, thus contributing to the field of antimicrobial research (Lahmidi et al., 2019).

Advancements in Heterocyclic Chemistry

Investigations into the synthetic utility of heteroaromatic azido compounds, including the synthesis of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlight the compound's significance in heterocyclic chemistry. This work facilitates the preparation of complex heterocyclic systems, which are crucial in pharmaceuticals and materials science, showcasing the compound's role in expanding the toolbox of synthetic chemists (Westerlund, 1980).

Applications in Organic Synthesis

The compound's derivatives have been used in organic synthesis, exemplifying their role in creating novel heterocyclic compounds. This includes the selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines, illustrating the compound's versatility in organic synthesis and its potential for creating diverse molecular architectures (Sweidan et al., 2020).

Contribution to Material Sciences

The synthesis of Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems signifies the compound's contribution to materials science. It showcases the potential for developing new materials with specific functional properties, thus expanding the applications of this compound in various scientific domains (Toplak et al., 1999).

Mecanismo De Acción

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various targets in biological systems . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit RNase H by binding allosterically at the interface between p51 and p66 RT subunits .

Result of Action

Some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of mgc-803 cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Direcciones Futuras

The future directions for this compound could involve further optimization of the synthesis process to improve yield and regioselectivity . Additionally, further studies could be conducted to evaluate its antiviral activity against other RNA viruses . Lastly, modifications could be made to improve its cell permeability and potency .

Análisis Bioquímico

Biochemical Properties

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been identified as excellent PI3K-β selective inhibitors, which play an important role in cancer proliferation .

Cellular Effects

Related [1,2,4]triazolo[1,5-a]pyrimidines have shown to exhibit antiproliferative activities against cancer cells .

Molecular Mechanism

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to act as PI3K-β selective inhibitors, suggesting that they may exert their effects at the molecular level by inhibiting this enzyme .

Propiedades

IUPAC Name |

methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLXXHDSZJNMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)

![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)

![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)

![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)

![(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2922598.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)

![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)